Targapremir-210

Beschreibung

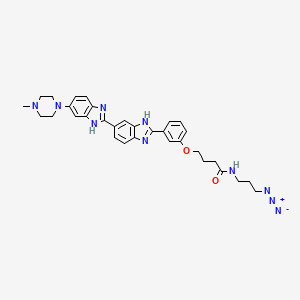

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYVJEWMAWLKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Target of Targapremir-210: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targapremir-210 is a small molecule inhibitor that selectively targets the precursor of microRNA-210 (pre-miR-210).[1][2][3][4][5] This interaction occurs at the Dicer processing site of the pre-miR-210 hairpin, sterically hindering the enzymatic activity of Dicer.[1][3][4][5][6] The consequence of this inhibition is a significant reduction in the production of mature, functional miR-210.[1][4] This targeted disruption of miR-210 biogenesis leads to the modulation of downstream pathways regulated by this microRNA, notably those involved in the cellular response to hypoxia. The primary downstream effects include the derepression of glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L) and a subsequent decrease in hypoxia-inducible factor 1-alpha (HIF-1α), ultimately triggering apoptosis in cancer cells under hypoxic conditions.[1][4][5][6] This guide provides a detailed overview of the molecular target of Targapremir-210, its mechanism of action, and the experimental evidence supporting these findings.

The Primary Molecular Target: Precursor microRNA-210

The definitive molecular target of Targapremir-210 is the hairpin precursor of microRNA-210 (pre-miR-210).[1][3][4][5][6] Specifically, Targapremir-210 binds to a distinct motif within the Dicer processing site of pre-miR-210.[1][3][4][5][6] This targeted binding is crucial for its inhibitory function.

Quantitative Binding and Activity Data

The interaction between Targapremir-210 and pre-miR-210, as well as its inhibitory activity, has been quantified in several studies. The key parameters are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~200 nM | In vitro | [1][2][7][8][9] |

| IC50 (mature miR-210 reduction) | ~200 nM | MDA-MB-231 cells (hypoxic) | [1][2][3][8] |

Mechanism of Action: Inhibition of Dicer Processing

Targapremir-210 exerts its biological effect by physically obstructing the processing of pre-miR-210 into its mature, double-stranded form. This process is a critical step in the biogenesis of all microRNAs and is catalyzed by the RNase III enzyme, Dicer.

Signaling Pathway

The binding of Targapremir-210 to the Dicer site on pre-miR-210 initiates a cascade of downstream events that reprogram the oncogenic hypoxic circuit.

Experimental Protocols

The identification and characterization of pre-miR-210 as the molecular target of Targapremir-210 were achieved through a series of key experiments. The methodologies for these are detailed below.

In Vitro Dicer Processing Assay

Objective: To determine if Targapremir-210 directly inhibits the processing of pre-miR-210 by the Dicer enzyme.

Protocol:

-

In vitro transcribed and radiolabeled pre-miR-210 is incubated with recombinant human Dicer enzyme.

-

Targapremir-210 is added to the reaction at varying concentrations.

-

The reaction products are resolved on a denaturing polyacrylamide gel.

-

The gel is exposed to a phosphor screen, and the bands corresponding to pre-miR-210 and mature miR-210 are quantified.

-

A decrease in the mature miR-210 band with increasing concentrations of Targapremir-210 indicates inhibition of Dicer processing.

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Objective: To identify the direct binding partners of Targapremir-210 within the cellular environment.[1][5][6]

Protocol:

-

A biotinylated and photo-activatable analog of Targapremir-210 is synthesized.

-

This probe is incubated with whole cells (e.g., MDA-MB-231).

-

The cells are exposed to UV light to induce covalent cross-linking between the probe and its direct binding partners.

-

The cells are lysed, and the lysate is incubated with streptavidin-coated magnetic beads to pull down the biotinylated probe and its cross-linked targets.

-

After stringent washing steps, the bound RNA is eluted and identified using techniques such as RT-qPCR or RNA sequencing.

Cellular Thermal Shift Assay (CETSA) for RNA

While not explicitly detailed in the provided search results for Targapremir-210, CETSA adapted for RNA targets is a powerful method to confirm target engagement in a cellular context.

Hypothetical Protocol:

-

Cells are treated with either Targapremir-210 or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins and RNA.

-

The amount of soluble pre-miR-210 remaining at each temperature is quantified by RT-qPCR.

-

Binding of Targapremir-210 is expected to stabilize pre-miR-210, leading to a higher melting temperature compared to the vehicle-treated control.

Downstream Consequences of Target Engagement

The inhibition of miR-210 maturation by Targapremir-210 has significant downstream effects, particularly in the context of cancer cells under hypoxic conditions.

Derepression of GPD1L and Reduction of HIF-1α

Mature miR-210 normally represses the translation of GPD1L mRNA.[1][4][5] By reducing mature miR-210 levels, Targapremir-210 treatment leads to an increase in GPD1L protein.[1][4][5] GPD1L, in turn, contributes to the destabilization of HIF-1α, a master regulator of the hypoxic response.[1][10] Consequently, Targapremir-210 treatment results in decreased levels of HIF-1α.[1][4][5]

Induction of Apoptosis in Hypoxic Cancer Cells

The reduction of HIF-1α and the overall reprogramming of the hypoxic response by Targapremir-210 selectively induces apoptosis in cancer cells, such as triple-negative breast cancer cells, that are in a hypoxic environment.[1][2][4][5][6] This selectivity is a key therapeutic advantage, as it spares cells in normoxic conditions.[2][8]

Selectivity of Targapremir-210

Studies have demonstrated that Targapremir-210 is highly selective for pre-miR-210.[1][3][6] Even other microRNAs that contain a similar binding motif are not significantly affected by Targapremir-210 at its active concentrations, suggesting that both the specific sequence and the structural context of the binding site within the pre-miR-210 hairpin are important for recognition.[1] Furthermore, Targapremir-210 did not inhibit topoisomerase activity, a common off-target effect of similar chemical scaffolds.[1]

Conclusion

The molecular target of Targapremir-210 has been unequivocally identified as the precursor of microRNA-210. Its mechanism of action involves the direct binding to the Dicer processing site, leading to the inhibition of mature miR-210 production. This targeted intervention effectively reprograms the hypoxic response in cancer cells, resulting in selective apoptosis. The high selectivity and well-characterized mechanism of action make Targapremir-210 a promising therapeutic agent for the treatment of cancers characterized by hypoxic tumors.

References

- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Targapremir-210 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. allgenbio.com [allgenbio.com]

- 9. Targapremir-210 (TGP-210) | miR-210 抑制剂 | MCE [medchemexpress.cn]

- 10. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]

Targapremir-210: A Chemical Probe for Interrogating miR-210 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-210 (miR-210) is a critical regulator of the cellular response to hypoxia and is implicated in a variety of pathological conditions, including cancer.[1][2] Its dysregulation is associated with tumor progression, metastasis, and resistance to therapy.[2][3] Studying the intricate functions of miR-210 has been greatly advanced by the development of specific chemical probes. Targapremir-210 is a potent and selective small molecule inhibitor of miR-210, offering a powerful tool to dissect its roles in cellular signaling pathways.[4][5] This technical guide provides a comprehensive overview of Targapremir-210, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Targapremir-210 functions by directly binding to the Dicer processing site of the miR-210 hairpin precursor (pre-miR-210).[1][6][7] This interaction sterically hinders the Dicer enzyme, thereby inhibiting the processing of pre-miR-210 into its mature, functional form.[8] The consequence is a decrease in the levels of mature miR-210, which in turn leads to the de-repression of its downstream target genes.[7] One of the key targets of miR-210 is the Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L) enzyme.[7] By inhibiting miR-210, Targapremir-210 increases GPD1L levels, which ultimately leads to a decrease in the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.[7] This cascade of events can trigger apoptosis in cancer cells, particularly under hypoxic conditions.[3]

Data Presentation

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of Targapremir-210.

| Parameter | Value | Cell Line / Condition | Reference |

| Binding Affinity (Kd) | ~200 nM | In vitro (pre-miR-210) | [4][5] |

| IC50 | ~200 nM | MDA-MB-231 cells (hypoxia) | [4] |

Table 1: Binding Affinity and Potency of Targapremir-210

| Treatment | Change in pri-miR-210 | Change in pre-miR-210 | Change in mature miR-210 | Change in GPD1L mRNA | Change in HIF-1α mRNA |

| Targapremir-210 (200 nM) | ~3-fold increase | ~2.6-fold increase | Decrease | ~4-fold increase | ~75% decrease |

Table 2: Cellular Effects of Targapremir-210 on miR-210 Biogenesis and Target Gene Expression in MDA-MB-231 cells under hypoxia.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Targapremir-210 to study miR-210 function.

Cell Culture and Induction of Hypoxia

This protocol describes the culture of MDA-MB-231 triple-negative breast cancer cells and the induction of hypoxic conditions.

-

Cell Line: MDA-MB-231 (ATCC® HTB-26™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Hypoxia Induction:

-

Seed MDA-MB-231 cells in appropriate culture vessels.

-

Allow cells to adhere and reach the desired confluency (typically 70-80%).

-

Replace the normoxic culture medium with fresh medium.

-

Place the culture vessels in a hypoxic chamber or incubator with a gas mixture of 1% O2, 5% CO2, and 94% N2.

-

Incubate for the desired duration (e.g., 24-48 hours) to induce a hypoxic response.[9][10]

-

Quantitative RT-PCR (qRT-PCR) for miRNA and mRNA Analysis

This protocol details the quantification of mature miR-210, its precursors, and target mRNAs.

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or TRIzol™ reagent) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis for miRNA:

-

Use a miRNA-specific reverse transcription kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit) with a stem-loop primer specific for mature miR-210.

-

For pri-miR-210 and pre-miR-210, use standard reverse transcription kits with random primers or oligo(dT).

-

-

cDNA Synthesis for mRNA:

-

Use a standard reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers or oligo(dT).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix using a suitable master mix (e.g., TaqMan™ Universal Master Mix II or SYBR™ Green PCR Master Mix).

-

For mature miR-210, use a specific TaqMan™ MicroRNA Assay.

-

For pri-miR-210, pre-miR-210, GPD1L, and HIF-1α, use specific forward and reverse primers.

-

Use an appropriate endogenous control for normalization (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA).

-

Perform the qPCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.[11]

-

Apoptosis Assay

This protocol describes the assessment of apoptosis in Targapremir-210-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13]

-

Cell Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and expose them to hypoxic conditions as described above.

-

Treat the cells with Targapremir-210 at the desired concentration (e.g., 200 nM) or a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment duration (e.g., 48-72 hours).

-

-

Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

This protocol outlines the procedure to validate the direct interaction between Targapremir-210 and pre-miR-210 in cells.[3][8] A derivative of Targapremir-210 containing a cross-linking agent (e.g., chlorambucil) and a purification tag (e.g., biotin) is required.[8]

-

Probe Synthesis: Synthesize a Targapremir-210 derivative with a cross-linker and a biotin tag.

-

Cell Treatment:

-

Treat MDA-MB-231 cells with the Targapremir-210-biotin probe.

-

-

Cross-Linking: Induce cross-linking according to the specific cross-linker used (e.g., incubation time for chlorambucil).

-

Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA.

-

Pull-Down:

-

Incubate the RNA with streptavidin-coated magnetic beads to capture the biotin-labeled RNA-probe complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Analysis:

-

Elute the captured RNA from the beads.

-

Analyze the enrichment of pre-miR-210 in the pull-down fraction compared to control samples (e.g., cells treated with a control probe lacking the RNA-binding moiety) using qRT-PCR as described above. A significant enrichment indicates direct binding.[8]

-

In Vivo Xenograft Mouse Model

This protocol describes a mouse xenograft model to assess the anti-tumor efficacy of Targapremir-210.[5][8]

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).

-

Cell Preparation:

-

Culture MDA-MB-231 cells as described above.

-

Harvest the cells and resuspend them in a mixture of PBS and Matrigel.

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation and growth.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Targapremir-210 (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

-

-

Monitoring and Endpoint:

-

Measure tumor volume regularly using calipers.

-

Monitor the overall health and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and RNA/protein extraction).

-

Mandatory Visualizations

Signaling Pathway of Targapremir-210 Action

References

- 1. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]

- 2. Cell culture and exposure to hypoxia [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]

- 8. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Hypoxia-Induced Cell Motility by p16 in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative RT-PCR analysis for miRNA expression [bio-protocol.org]

- 12. Apoptosis assay [bio-protocol.org]

- 13. dovepress.com [dovepress.com]

The Impact of Targapremir-210 on GPD1L Expression and Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targapremir-210, a small molecule inhibitor of microRNA-210 (miR-210), has emerged as a significant modulator of gene expression within the hypoxic tumor microenvironment. This technical guide provides an in-depth analysis of the impact of Targapremir-210 on the expression and potential activity of Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a key enzyme negatively regulated by miR-210. This document summarizes quantitative data from preclinical studies, outlines detailed experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of Targapremir-210's mechanism of action and its downstream effects on GPD1L.

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the hypoxia-inducible factor 1-alpha (HIF-1α), which transcriptionally activates a host of genes, including microRNA-210 (miR-210).[1] MiR-210, in turn, regulates a variety of cellular processes by post-transcriptionally repressing its target mRNAs. One such target is Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L).[1][2]

Targapremir-210 is a novel small molecule designed to selectively bind to the precursor of miR-210, thereby inhibiting its processing into the mature, functional miRNA.[1][2] This targeted inhibition leads to the "derepression" of miR-210's targets, including GPD1L, and a subsequent reprogramming of the oncogenic hypoxic circuit.[1] This guide will focus specifically on the effects of Targapremir-210 on GPD1L.

Mechanism of Action: The Targapremir-210-miR-210-GPD1L Axis

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of the MIR210 gene. The resulting pre-miR-210 is then processed by the Dicer enzyme to produce mature miR-210. Mature miR-210 binds to the 3' untranslated region (3' UTR) of GPD1L mRNA, leading to its translational repression and/or degradation. This suppression of GPD1L is a key component of the cellular adaptation to hypoxia.

Targapremir-210 intervenes in this pathway by binding to the Dicer site of the pre-miR-210 hairpin.[1][2] This interaction sterically hinders Dicer from processing the pre-miR-210, leading to a reduction in the levels of mature miR-210.[1] Consequently, the repressive effect of miR-210 on GPD1L mRNA is lifted, resulting in increased GPD1L expression.[1][2]

Impact on GPD1L Expression: Quantitative Data

Studies have demonstrated a significant increase in GPD1L mRNA levels following treatment with Targapremir-210 in both in vitro and in vivo models of triple-negative breast cancer (TNBC).

Table 1: In Vitro Upregulation of GPD1L mRNA in MDA-MB-231 Cells

| Treatment Condition | Concentration | Change in GPD1L mRNA Levels | Reference |

| Targapremir-210 | 200 nM | ~4-fold increase | [1] |

| Untreated Control | - | Baseline | [1] |

| Cells were cultured under hypoxic conditions. |

Table 2: In Vivo Upregulation of GPD1L mRNA in a TNBC Mouse Xenograft Model

| Treatment Group | Dosage | Change in GPD1L mRNA Levels in Tumors | Reference |

| Targapremir-210 | Not specified | Doubled (2-fold increase) | [1] |

| Untreated Control | - | Baseline | [1] |

Impact on GPD1L Activity

Currently, there is no published data directly measuring the enzymatic activity of GPD1L following treatment with Targapremir-210. However, given that Targapremir-210 significantly increases GPD1L mRNA and protein levels, a corresponding increase in GPD1L enzymatic activity is highly anticipated. Further studies are required to confirm this hypothesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Targapremir-210's effect on GPD1L expression.

Cell Culture and Hypoxia Induction

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 24-48 hours prior to and during treatment with Targapremir-210.

In Vitro Targapremir-210 Treatment

-

Seed MDA-MB-231 cells in appropriate culture plates.

-

Allow cells to adhere overnight.

-

Induce hypoxia as described in section 5.1.

-

Treat cells with Targapremir-210 (e.g., 200 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).

-

Harvest cells for subsequent RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from cell pellets or tumor tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Real-time PCR is performed using a suitable master mix (e.g., SYBR Green) and primers specific for GPD1L and a housekeeping gene (e.g., GAPDH) for normalization.

-

GPD1L Forward Primer: (Sequence to be obtained from the original publication or designed)

-

GPD1L Reverse Primer: (Sequence to be obtained from the original publication or designed)

-

-

Data Analysis: The relative expression of GPD1L mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated controls.

Animal Studies: TNBC Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Cell Implantation: MDA-MB-231 cells are implanted into the mammary fat pad of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with Targapremir-210 (e.g., via intraperitoneal injection) or a vehicle control.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for analysis of GPD1L mRNA levels as described in section 5.3.

GPD1L Activity Assay (Proposed)

To determine the effect of Targapremir-210 on GPD1L enzymatic activity, a colorimetric or fluorometric assay could be employed.

-

Treat MDA-MB-231 cells with Targapremir-210 or a vehicle control under hypoxic conditions.

-

Lyse the cells to obtain total protein extracts.

-

Measure the total protein concentration for normalization.

-

Use a commercially available GPD1L activity assay kit, which typically measures the GPD1L-catalyzed conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, coupled to a reaction that produces a detectable signal.

-

Compare the GPD1L activity in Targapremir-210-treated samples to that of untreated controls.

Conclusion and Future Directions

Targapremir-210 effectively upregulates the expression of GPD1L mRNA by inhibiting the biogenesis of its negative regulator, miR-210. This derepression of GPD1L is a key downstream consequence of Targapremir-210's mechanism of action and contributes to the reprogramming of the hypoxic tumor microenvironment. While the impact on GPD1L enzymatic activity is yet to be directly demonstrated, the significant increase in mRNA levels strongly suggests a corresponding functional effect.

Future research should focus on:

-

Quantifying the change in GPD1L protein levels and enzymatic activity following Targapremir-210 treatment.

-

Elucidating the downstream metabolic consequences of GPD1L upregulation in cancer cells.

-

Investigating the therapeutic potential of targeting the miR-210-GPD1L axis in a broader range of hypoxic solid tumors.

This technical guide provides a foundational understanding of the interaction between Targapremir-210 and GPD1L, offering valuable insights for researchers and professionals in the field of oncology drug development.

References

The Discovery and Development of Targapremir-210: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targapremir-210 is a novel, first-in-class small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia and a driver of oncogenesis in various cancers, including triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of Targapremir-210. It details the innovative screening methodologies employed for its identification, the experimental protocols for its validation, and the quantitative data from key preclinical studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is a hallmark of many diseases, including cancer. MiR-210 is an oncogenic miRNA that is overexpressed in a wide range of solid tumors and is associated with poor prognosis and resistance to therapy.[1] It is a central player in the cellular response to hypoxia, a common feature of the tumor microenvironment. Targapremir-210 was developed as a targeted therapy to inhibit the biogenesis of miR-210, thereby reversing its oncogenic effects.[2][3][4]

Discovery of Targapremir-210

Targapremir-210 was identified through a sophisticated screening platform that combines computational and experimental approaches to identify small molecules that bind to specific RNA structures.

Screening Methodology: Inforna™ and 2DCS

The discovery of Targapremir-210 utilized a proprietary platform developed by The Scripps Research Institute. This approach involves two key components:

-

Inforna™: A computational method that identifies druggable RNA secondary structures from sequence information.

-

Two-Dimensional Combinatorial Screening (2DCS): A library-versus-library screening approach that empirically defines the binding preferences of a library of small molecules for a library of RNA motifs.[5]

The process began by identifying a conserved, druggable motif within the precursor of miR-210 (pre-miR-210). The 2DCS data was then mined to identify small molecules with a high affinity for this specific RNA motif. This led to the identification of the bis-benzimidazole scaffold, which was then optimized to create Targapremir-210.[6]

Mechanism of Action

Targapremir-210 exerts its therapeutic effect by directly binding to the precursor of miR-210 and inhibiting its processing into the mature, functional miRNA.

Target Engagement and Inhibition of Dicer Processing

Targapremir-210 is designed to bind to a specific internal loop motif near the Dicer processing site of the pre-miR-210 hairpin.[1][5][7] This binding event sterically hinders the Dicer enzyme, preventing the cleavage of pre-miR-210 into mature miR-210.[1][7] The inhibition of mature miR-210 formation leads to the de-repression of its downstream targets.

Downstream Signaling Pathway

The inhibition of miR-210 by Targapremir-210 initiates a cascade of downstream effects that counteract the hypoxic oncogenic circuit. A key target of miR-210 is the Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L) enzyme.[5][7] By inhibiting miR-210, Targapremir-210 leads to an increase in GPD1L levels. GPD1L, in turn, destabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response. The reduction in HIF-1α levels ultimately leads to apoptosis in hypoxic cancer cells.[5][7]

Targapremir-210 Signaling Pathway

Preclinical Data

Targapremir-210 has demonstrated potent and selective activity in preclinical models of triple-negative breast cancer.

Quantitative In Vitro Data

| Parameter | Value | Cell Line | Conditions |

| Binding Affinity (Kd) | ~200 nM | - | In vitro binding assay |

| IC50 (miR-210 inhibition) | ~200 nM | MDA-MB-231 | Hypoxic |

| Apoptosis Induction | Significant increase | MDA-MB-231 | Hypoxic |

Table 1: In vitro activity of Targapremir-210.[8]

In Vivo Efficacy in a Xenograft Model

In a mouse xenograft model of triple-negative breast cancer using MDA-MB-231 cells, a single intraperitoneal injection of Targapremir-210 resulted in a significant reduction in tumor growth.

| Treatment | Dosage | Tumor Volume Reduction | Duration |

| Targapremir-210 | 200 nM (100 µL) | 60% | 21 days |

Table 2: In vivo efficacy of Targapremir-210 in a mouse xenograft model.[3][8]

Experimental Protocols

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

This assay was used to confirm the direct binding of Targapremir-210 to pre-miR-210 in living cells.

-

Probe Synthesis: A derivative of Targapremir-210 was synthesized with a biotin tag for pull-down and a chlorambucil cross-linker.

-

Cell Treatment: MDA-MB-231 cells were treated with the Targapremir-210 probe.

-

Cross-Linking: The chlorambucil moiety on the probe forms a covalent bond with the RNA target upon binding.

-

Cell Lysis and Pull-Down: Cells were lysed, and the biotin-tagged probe-RNA complexes were isolated using streptavidin beads.

-

Analysis: The pulled-down RNA was analyzed by RT-qPCR to quantify the enrichment of pre-miR-210.

Chem-CLIP Experimental Workflow

Mouse Xenograft Model

-

Cell Implantation: NOD/SCID mice were subcutaneously injected with MDA-MB-231 triple-negative breast cancer cells into the mammary fat pads.[8]

-

Tumor Growth: Tumors were allowed to establish and grow.

-

Treatment: Mice were administered a single intraperitoneal injection of Targapremir-210 (100 µL of a 200 nM solution).[8]

-

Monitoring: Tumor growth was monitored over a 21-day period. Tumor burden was assessed by measuring luciferase signal intensity and the mass of the resected tumor at the end of the study.[8]

Conclusion

Targapremir-210 represents a promising new approach to cancer therapy by targeting an oncogenic miRNA. Its discovery and development highlight the potential of innovative screening platforms to identify small molecules that can modulate RNA function. The preclinical data strongly support the continued development of Targapremir-210 as a potential treatment for triple-negative breast cancer and other hypoxic tumors. Further studies are warranted to evaluate its safety and efficacy in clinical settings.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Drug Candidates Halt Prostate and Breast Cancer Growth [scripps.edu]

- 4. medindia.net [medindia.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Targapremir-210: A Technical Guide to its Selective Inhibition of microRNA-210

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental principles governing the selective binding of Targapremir-210 to microRNA-210 (miR-210). Targapremir-210 is a small molecule inhibitor that demonstrates high affinity and selectivity for the precursor of miR-210 (pre-miR-210), a microRNA implicated in hypoxic signaling pathways crucial to cancer progression. By binding to the Dicer processing site of pre-miR-210, Targapremir-210 effectively inhibits the production of mature miR-210. This targeted inhibition leads to the derepression of downstream targets, notably Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), and a subsequent reduction in Hypoxia-Inducible Factor 1-alpha (HIF-1α) levels. This guide will detail the mechanism of action, present key quantitative data, outline experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows.

Core Principles of Targapremir-210's Selective RNA Binding

Targapremir-210's primary mechanism of action is the selective recognition and binding to the Dicer cleavage site of the pre-miR-210 hairpin precursor.[1][2][3] This interaction physically obstructs the Dicer enzyme, thereby inhibiting the processing of pre-miR-210 into its mature, functional form. The selectivity of Targapremir-210 is a key attribute, enabling it to distinguish pre-miR-210 from other microRNA precursors, even those that may share similar binding motifs but are expressed at different levels.[4][2] This suggests that both the specific sequence and the secondary structure of the Dicer binding site on pre-miR-210, as well as the abundance of the target RNA, contribute to the selective binding of Targapremir-210.

The binding affinity of Targapremir-210 to the pre-miR-210 Dicer site is potent, with a dissociation constant (Kd) of approximately 200 nM.[5] This strong interaction is sufficient to effectively halt the maturation of miR-210, leading to a cascade of downstream effects that reprogram the oncogenic hypoxic circuit.[4][6]

Signaling Pathway of Targapremir-210

Under hypoxic conditions, HIF-1α stabilization leads to the transcriptional upregulation of numerous genes, including the microRNA miR-210. Mature miR-210, in turn, represses the translation of GPD1L mRNA. The GPD1L protein is involved in a negative feedback loop that destabilizes HIF-1α. Thus, high levels of miR-210 in hypoxic cancer cells lead to low levels of GPD1L and sustained high levels of HIF-1α, promoting tumor survival and proliferation.

Targapremir-210 intervenes in this pathway by inhibiting the generation of mature miR-210. This leads to an increase in GPD1L protein levels, which in turn promotes the degradation of HIF-1α, ultimately triggering apoptosis in hypoxic cancer cells.[2]

Caption: Signaling pathway of Targapremir-210 in hypoxic cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of Targapremir-210.

Table 1: In Vitro and Cellular Activity of Targapremir-210

| Parameter | Value | Cell Line / Condition | Reference |

| Binding Affinity (Kd) to pre-miR-210 | ~200 nM | In vitro | [5] |

| IC50 for mature miR-210 reduction | ~200 nM | MDA-MB-231 cells (hypoxia) | [5] |

| Fold change in pri-miR-210 (200 nM) | ~3-fold increase | MDA-MB-231 cells (hypoxia) | [4] |

| Fold change in pre-miR-210 (200 nM) | ~2.6-fold increase | MDA-MB-231 cells (hypoxia) | [4] |

| Reduction in HIF-1α mRNA (200 nM) | ~75% | MDA-MB-231 cells (hypoxia) | [4] |

| Fold change in GPD1L mRNA (200 nM) | ~4-fold increase | MDA-MB-231 cells (hypoxia) | [4] |

Table 2: In Vivo Efficacy of Targapremir-210 in a TNBC Mouse Model

| Parameter | Reduction/Increase | Treatment | Reference |

| Mature miR-210 levels | ~90% reduction | 200 nM Targapremir-210 | [4] |

| HIF-1α mRNA levels | ~75% reduction | 200 nM Targapremir-210 | [4] |

| GPD1L mRNA levels | ~2-fold increase | 200 nM Targapremir-210 | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Targapremir-210.

In Vitro Dicer Processing Assay

This assay is crucial for determining the direct inhibitory effect of Targapremir-210 on the enzymatic processing of pre-miR-210 by Dicer.

Materials:

-

Recombinant human Dicer enzyme

-

In vitro transcribed and 5'-radiolabeled pre-miR-210

-

Targapremir-210

-

Dicing buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl2)

-

RNase inhibitors

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Urea

-

TBE buffer

-

Phosphorimager system

Protocol:

-

Prepare a reaction mixture containing the dicing buffer, RNase inhibitors, and a specific concentration of 5'-radiolabeled pre-miR-210.

-

Add varying concentrations of Targapremir-210 or a vehicle control (e.g., DMSO) to the reaction mixtures and incubate for a short period at room temperature.

-

Initiate the reaction by adding recombinant Dicer enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop the reactions by adding a stop solution containing EDTA and formamide.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products on a denaturing polyacrylamide/urea gel.

-

Visualize the radiolabeled RNA bands using a phosphorimager. The inhibition of Dicer processing is observed as a decrease in the mature miR-210 product and an accumulation of the pre-miR-210 substrate with increasing concentrations of Targapremir-210.

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Chem-CLIP is employed to confirm the direct binding of Targapremir-210 to pre-miR-210 within a cellular context.[2] This technique utilizes a modified version of Targapremir-210 that includes a cross-linking agent and a purification tag (e.g., biotin).[7]

Materials:

-

Targapremir-210-biotin conjugate

-

MDA-MB-231 cells

-

Cell lysis buffer

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

RNA extraction kit

-

RT-qPCR reagents

Protocol:

-

Treat MDA-MB-231 cells with the Targapremir-210-biotin conjugate under hypoxic conditions.

-

Induce cross-linking (e.g., via UV irradiation if a photo-reactive cross-linker is used).

-

Lyse the cells and collect the total cell lysate.

-

Incubate the lysate with streptavidin-coated magnetic beads to capture the biotin-tagged Targapremir-210 and any cross-linked RNA.

-

Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

Elute the RNA from the beads.

-

Perform RT-qPCR on the eluted RNA to quantify the amount of pre-miR-210 that was pulled down, thereby confirming direct binding.

Caption: Experimental workflow for Chem-CLIP.

Quantitative Real-Time PCR (RT-qPCR) for miRNA Analysis

RT-qPCR is used to measure the levels of pri-miRNA, pre-miRNA, and mature miRNA to assess the impact of Targapremir-210 on miR-210 biogenesis.

Materials:

-

RNA extraction kit capable of preserving small RNAs

-

Reverse transcription kit with specific primers for pri-miR-210, pre-miR-210, and mature miR-210 (e.g., stem-loop RT primers for mature miRNA)

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR instrument

-

Primers specific for pri-miR-210, pre-miR-210, and mature miR-210

-

Reference genes for normalization (e.g., U6 snRNA for mature miRNA, GAPDH for pri-miRNA)

Protocol:

-

Isolate total RNA from Targapremir-210-treated and control cells.

-

Perform reverse transcription on the RNA samples. Use specific priming strategies for each RNA species:

-

Mature miR-210: Employ a stem-loop primer that specifically anneals to the 3' end of the mature miRNA.

-

pre-miR-210 and pri-miR-210: Use random hexamers or gene-specific reverse primers.

-

-

Perform qPCR using specific forward and reverse primers for each target RNA.

-

Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in RNA expression levels after normalization to a reference gene.

Conclusion

Targapremir-210 represents a promising therapeutic agent that functions through a highly selective mechanism of binding to and inhibiting the processing of pre-miR-210. This targeted approach effectively disrupts the oncogenic hypoxic signaling pathway in cancer cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of Targapremir-210 and other RNA-targeting small molecules. The quantitative data presented underscores the potency and specificity of this compound, highlighting its potential as a precision medicine for cancers driven by hypoxic conditions.

References

- 1. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]

Targapremir-210: A Small Molecule Modulator of the Hypoxic Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Targapremir-210, a novel small molecule inhibitor of microRNA-210 (miR-210), and its impact on the hypoxic tumor microenvironment. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Hypoxia is a critical feature of the tumor microenvironment that promotes cancer progression, metastasis, and therapeutic resistance.[1] A key mediator of the cellular response to hypoxia is miR-210, which is induced by hypoxia-inducible factor-1α (HIF-1α).[2][3] Targapremir-210 is a first-in-class small molecule that directly targets the precursor of miR-210 (pre-miR-210), inhibiting its processing into the mature, functional miRNA.[4] This intervention leads to the derepression of miR-210 target genes, most notably Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), which in turn destabilizes HIF-1α, thereby disrupting the oncogenic hypoxic feedback loop.[4][5] Preclinical studies in triple-negative breast cancer (TNBC) models have demonstrated that Targapremir-210 can reduce tumor growth and induce apoptosis specifically under hypoxic conditions.[4]

Mechanism of Action

Targapremir-210 functions by binding to the Dicer processing site on the pre-miR-210 hairpin.[4] This binding event sterically hinders the Dicer enzyme, preventing the cleavage of pre-miR-210 into its mature, double-stranded form.[4] The inhibition of mature miR-210 production leads to an increase in the levels of its direct target, GPD1L.[4] GPD1L is an enzyme that promotes the activity of prolyl hydroxylases (PHDs), which are responsible for the hydroxylation and subsequent proteasomal degradation of HIF-1α.[5] By upregulating GPD1L, Targapremir-210 effectively reduces HIF-1α levels, even under hypoxic conditions, thus reprogramming the tumor's adaptive response to low oxygen.[4]

Caption: Signaling pathway of Targapremir-210 in the hypoxic tumor microenvironment.

Quantitative Data Summary

The following tables summarize the quantitative effects of Targapremir-210 as reported in preclinical studies.

Table 1: In Vitro Efficacy of Targapremir-210 in MDA-MB-231 Cells [4]

| Parameter | Treatment Condition | Concentration | Result |

| Mature miR-210 Levels | Hypoxia | 200 nM | ~90% reduction |

| HIF-1α mRNA Levels | Hypoxia | 200 nM | ~75% reduction |

| GPD1L mRNA Levels | Hypoxia | 200 nM | ~4-fold increase |

| pri-miR-210 Levels | Hypoxia | 200 nM | ~3-fold increase |

| pre-miR-210 Levels | Hypoxia | 200 nM | ~2.6-fold increase |

| IC50 (miR-210 inhibition) | Hypoxia | ~200 nM | - |

| Apoptosis | Hypoxia | 200 nM | Induced |

| Apoptosis | Normoxia | 200 nM | Not induced |

Table 2: In Vivo Efficacy of Targapremir-210 in a TNBC Mouse Xenograft Model [4]

| Parameter | Treatment | Result vs. Untreated |

| Tumor Growth | Targapremir-210 (200 nM, single i.p. injection) | Significantly decreased |

| miR-210 Levels in Tumor | Targapremir-210 | ~90% reduction |

| HIF-1α mRNA Levels in Tumor | Targapremir-210 | ~75% reduction |

| GPD1L mRNA Levels in Tumor | Targapremir-210 | Doubled |

Experimental Protocols

Cell Culture and Hypoxia Induction

MDA-MB-231 triple-negative breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For hypoxia experiments, cells were placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24 hours prior to and during treatment with Targapremir-210.[4]

Quantitative Real-Time PCR (RT-qPCR)

Total RNA was isolated from cells or resected tumors using TRIzol reagent. For miRNA analysis, reverse transcription was performed using stem-loop primers specific for miR-210. For mRNA analysis, reverse transcription was carried out using oligo(dT) primers. RT-qPCR was performed using SYBR Green master mix on a standard real-time PCR system. Relative expression levels were calculated using the ΔΔCt method, with U6 small nuclear RNA for miRNA normalization and GAPDH for mRNA normalization.[4]

Caption: Workflow for Quantitative Real-Time PCR (RT-qPCR).

In Vivo Xenograft Model

NOD/SCID mice were used for the in vivo studies. MDA-MB-231 cells stably expressing luciferase (MDA-MB-231-GFP-Luc) were implanted into the mammary fat pads. In one experimental setup, cells were pre-treated with 200 nM Targapremir-210 before implantation. In another setup, a single intraperitoneal (i.p.) injection of 200 nM Targapremir-210 was administered 24 hours after cell implantation. Tumor burden was monitored over 21 days using bioluminescent imaging, and tumor masses were resected for analysis at the end of the study.[4]

Off-Target Analysis: Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

To assess the selectivity of Targapremir-210, a derivative containing a chlorambucil cross-linking agent and a biotin tag (Targapremir-210-CA-Biotin) was synthesized. This probe was used to treat MDA-MB-231 cells. The biotin tag allowed for the pull-down of the probe and any cross-linked RNA molecules. The pulled-down RNA was then identified and quantified by RT-qPCR to determine on- and off-target binding. Competition experiments with unlabeled Targapremir-210 were performed to confirm target engagement.[4]

Selectivity and Potential for Off-Target Effects

A critical aspect of drug development is ensuring target specificity to minimize toxicity. The selectivity of Targapremir-210 has been investigated:

-

Topoisomerase Inhibition: At its effective concentration of 200 nM, Targapremir-210 did not show any inhibition of topoisomerase II activity, a common off-target effect for bis-benzimidazole compounds.[4]

-

Chem-CLIP Analysis: In MDA-MB-231 cells, Chem-CLIP identified that Targapremir-210 can also bind to miR-497, miR-1273c, miR-3174, and miR-107. However, this binding did not result in a statistically significant change in the expression levels of these miRNAs, suggesting a selective functional effect on miR-210.[4]

-

DNA Binding: A subsequent study noted that Targapremir-210 has a 5-fold selectivity window for its target RNA over DNA binding. To enhance this selectivity, a derivative of Targapremir-210 was developed that recruits a nuclease to specifically degrade pre-miR-210, which showed no DNA binding.[5]

Clinical Development Status

As of the date of this document, there is no publicly available information indicating that Targapremir-210 has entered clinical trials. It is currently considered to be in the preclinical stage of development.

Conclusion

Targapremir-210 represents a promising therapeutic strategy for targeting the hypoxic tumor microenvironment. Its novel mechanism of inhibiting a key hypoxia-responsive miRNA, miR-210, leads to the disruption of the HIF-1α signaling pathway and selective apoptosis in cancer cells under hypoxic conditions. The quantitative data from preclinical studies in TNBC models are encouraging. Further investigation into its pharmacokinetic properties, long-term efficacy, and safety profile in a broader range of cancer models is warranted to support its potential progression into clinical development. The insights into its selectivity provide a strong foundation for the development of highly specific RNA-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. miR-210: the master hypoxamir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Degradation of a Hypoxia-Associated Non-coding RNA Enhances the Selectivity of a Small Molecule Interacting with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Targapremir-210 with MDA-MB-231 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targapremir-210 is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3] In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, miR-210 is often upregulated in the hypoxic tumor microenvironment and plays a crucial role in promoting cancer cell survival and proliferation.[1][2] Targapremir-210 selectively binds to the precursor of miR-210 (pre-miR-210), inhibiting its processing by the Dicer enzyme and thereby preventing the formation of mature, functional miR-210.[1][4] This targeted inhibition leads to the de-repression of miR-210 target genes, such as glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in the levels of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] The net effect is a reprogramming of the oncogenic hypoxic circuit, leading to selective apoptosis of MDA-MB-231 cells under hypoxic conditions.[1][2][3] These application notes provide a detailed experimental framework for investigating the effects of Targapremir-210 on MDA-MB-231 cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the effects of Targapremir-210 on MDA-MB-231 cells under hypoxic conditions.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 (miR-210 inhibition) | ~200 nM | MDA-MB-231 | Hypoxia | [1][5] |

| Biomarker | Treatment | Fold Change/Reduction | Cell Line | Conditions | Reference |

| Mature miR-210 | 200 nM Targapremir-210 | ~90% reduction | MDA-MB-231 | Hypoxia | [1] |

| pri-miR-210 | 200 nM Targapremir-210 | ~3-fold increase | MDA-MB-231 | Hypoxia | [1] |

| pre-miR-210 | 200 nM Targapremir-210 | ~2.6-fold increase | MDA-MB-231 | Hypoxia | [1] |

| HIF-1α mRNA | 200 nM Targapremir-210 | ~75% reduction | MDA-MB-231 | Hypoxia | [1] |

| GPD1L mRNA | 200 nM Targapremir-210 | ~4-fold increase | MDA-MB-231 | Hypoxia | [1] |

Signaling Pathway and Experimental Workflow

Caption: Targapremir-210 signaling pathway in hypoxic MDA-MB-231 cells.

Caption: General experimental workflow for evaluating Targapremir-210.

Experimental Protocols

Cell Culture and Hypoxia Induction

1.1. Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

Leibovitz's L-15 Medium (ATCC® 30-2008™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.

1.2. Protocol for Cell Culture:

-

Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a 37°C incubator with 100% air, as L-15 medium is formulated for a CO₂-free atmosphere.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with PBS. c. Add Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. d. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

1.3. Protocol for Hypoxia Induction:

-

Seed MDA-MB-231 cells in appropriate culture vessels.

-

Allow cells to adhere and grow under normoxic conditions for 24 hours.

-

Replace the medium with fresh, pre-equilibrated medium.

-

Place the culture vessels in a hypoxia chamber or incubator set to 37°C, 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 24-48 hours) before and during Targapremir-210 treatment.

Cell Viability Assay (MTT Assay)

2.1. Materials:

-

MDA-MB-231 cells

-

Complete L-15 medium

-

Targapremir-210

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

2.2. Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours under normoxic conditions.

-

Induce hypoxia as described in section 1.3.

-

Prepare serial dilutions of Targapremir-210 in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate under hypoxic conditions for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

3.1. Materials:

-

MDA-MB-231 cells

-

Targapremir-210

-

6-well culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

3.2. Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and incubate for 24 hours.

-

Induce hypoxia and treat with Targapremir-210 (e.g., 200 nM) or vehicle control for 48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Gene Expression Analysis (RT-qPCR)

4.1. Materials:

-

MDA-MB-231 cells treated with Targapremir-210 under hypoxia

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

miRNA-specific reverse transcription kit

-

cDNA synthesis kit for mRNA

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for mature miR-210, pre-miR-210, pri-miR-210, HIF-1α, GPD1L, and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)

-

Real-time PCR system

4.2. Protocol:

-

Lyse the treated cells and extract total RNA according to the manufacturer's protocol.

-

For miRNA analysis, perform reverse transcription using a miRNA-specific stem-loop primer for mature miR-210 or standard primers for pre- and pri-miR-210.

-

For mRNA analysis, perform reverse transcription using random hexamers or oligo(dT) primers.

-

Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.

-

Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

References

- 1. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]

- 2. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 5. genome.ucsc.edu [genome.ucsc.edu]

Application Notes and Protocols for Targapremir-210 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targapremir-210 is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3][4][5][6] In many solid tumors, hypoxic conditions lead to the upregulation of miR-210, which promotes cancer cell survival, metastasis, and resistance to therapy.[1][2][3][4][5][6][7] Targapremir-210 exerts its anticancer effects by selectively binding to the Dicer processing site on the precursor of miR-210 (pre-miR-210).[1][2][3][4][5][6] This interaction inhibits the maturation of miR-210, leading to a cascade of downstream effects that counteract the oncogenic hypoxic circuit.[1][2][3][4][5][6] These application notes provide a detailed protocol for utilizing Targapremir-210 in a mouse xenograft model of triple-negative breast cancer.

Mechanism of Action

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of miR-210. Mature miR-210 then represses the translation of Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a protein that facilitates the degradation of HIF-1α. This creates a positive feedback loop that maintains high levels of HIF-1α, driving tumor progression.

Targapremir-210 disrupts this cycle by binding to pre-miR-210 and preventing its processing by the Dicer enzyme.[1][2][3][4][5][6] The resulting decrease in mature miR-210 levels leads to the de-repression of GPD1L.[1][3][4][5][6] Increased GPD1L activity promotes the degradation of HIF-1α, even under hypoxic conditions, ultimately triggering apoptosis in the cancer cells.[1][2][3][4][5][6]

Data Presentation

In Vitro Activity of Targapremir-210

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ (miR-210 inhibition) | MDA-MB-231 | Hypoxia | ~200 nM | [2] |

| HIF-1α mRNA Reduction | MDA-MB-231 | Hypoxia, 200 nM Targapremir-210 | ~75% | [1] |

| GPD1L mRNA Increase | MDA-MB-231 | Hypoxia, 200 nM Targapremir-210 | ~4-fold | [1] |

In Vivo Efficacy of Targapremir-210 in Resected Tumors

| Parameter | Treatment Group | Change vs. Untreated | Reference |

| Mature miR-210 Levels | Targapremir-210 | ~90% Decrease | [1] |

| HIF-1α mRNA Levels | Targapremir-210 | ~75% Decrease | [1] |

| GPD1L mRNA Levels | Targapremir-210 | ~2-fold Increase | [1] |

| Tumor Growth | Targapremir-210 | Significant Decrease | [8] |

Note: Detailed time-course tumor volume data from published studies were not available in the search results. Efficacy was demonstrated through bioluminescent imaging and analysis of resected tumors at the study endpoint.

Experimental Protocols

Cell Line and Culture

The human triple-negative breast cancer cell line MDA-MB-231, stably expressing Green Fluorescent Protein (GFP) and Luciferase (Luc), is recommended for this protocol.[1][6] These cells (MDA-MB-231-GFP-Luc) allow for non-invasive monitoring of tumor growth and metastasis via bioluminescent imaging.[2][3][9]

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Subculture: Passage cells when they reach 80-90% confluency.

Animal Model

-

Species: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[1][2][3]

-

Age/Sex: 6-8 week old female mice are typically used for breast cancer xenografts.[3]

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Tumor Implantation

-

Cell Preparation: Harvest MDA-MB-231-GFP-Luc cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

Anesthesia: Anesthetize the mouse using isoflurane.

-

Implantation: Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad.

-

Monitoring: Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.

Targapremir-210 Administration

Two effective methods of administration have been reported. Researchers should choose the protocol that best suits their experimental design.

Method A: Pre-treatment of Cells

-

Treatment: Prior to implantation, treat the MDA-MB-231-GFP-Luc cells with 200 nM Targapremir-210 in culture for 24 hours under hypoxic conditions (1% O₂).

-

Implantation: Follow the tumor implantation protocol as described above using the pre-treated cells.

Method B: Intraperitoneal Injection

-

Drug Formulation: Prepare a 200 nM solution of Targapremir-210. A recommended vehicle for in vivo use consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

Alternatively, a formulation of 20% SBE-β-CD in saline can be used.

-

-

Administration: 24 hours after tumor cell implantation, administer a single intraperitoneal (i.p.) injection of 100 µL of the 200 nM Targapremir-210 solution.[1]

Monitoring and Endpoints

-

Tumor Growth: Monitor tumor growth via bioluminescent imaging once a week.[2][3]

-

Administer D-luciferin (150 mg/kg) via i.p. injection.

-

After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (e.g., IVIS).

-

Quantify the bioluminescent signal (photons/sec) from the tumor region.

-

-

Animal Health: Monitor the body weight and general health of the mice twice weekly.

-

Endpoint: The study can be concluded after a set period (e.g., 3-4 weeks) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

-

Tissue Collection: At the endpoint, euthanize the mice and resect the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR) and the remainder fixed in formalin for histological analysis.

Conclusion

Targapremir-210 represents a promising therapeutic agent for targeting hypoxic solid tumors. Its novel mechanism of action, which involves the inhibition of miRNA processing, offers a unique approach to cancer therapy. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy of Targapremir-210 in a preclinical mouse xenograft model of triple-negative breast cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this and other RNA-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Establishment of a bioluminescent MDA-MB-231 cell line for human triple-negative breast cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted small molecule degradation of a hypoxia-associated non-coding RNA enhances the selectivity of an RNA targeted small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Multicolor Bioluminescence Imaging Platform to Investigate NF-κB Activity and Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. cloud-clone.com [cloud-clone.com]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Targapremir-210 administration route for in vivo cancer models

Application Notes: Targapremir-210 for In Vivo Cancer Models

Introduction

Targapremir-210 is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2] In many cancer types, including triple-negative breast cancer (TNBC), the hypoxic tumor microenvironment leads to the upregulation of miR-210, which promotes tumor progression and metastasis.[1][2] Targapremir-210 functions by binding to the Dicer site of the precursor pre-miR-210, inhibiting its processing into mature, functional miR-210.[1][2] This leads to the de-repression of miR-210 target genes, such as Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a decrease in Hypoxia-Inducible Factor 1-alpha (HIF-1α), and subsequent apoptosis in hypoxic cancer cells.[1][2] These application notes provide detailed protocols for the administration of Targapremir-210 in a mouse xenograft model of TNBC.

Mechanism of Action

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of various genes, including the microRNA miR-210. Mature miR-210, in turn, represses the translation of target mRNAs, such as GPD1L, contributing to an oncogenic hypoxic circuit. Targapremir-210 disrupts this cycle by inhibiting the maturation of pre-miR-210, thereby restoring the expression of tumor-suppressive proteins and inducing apoptosis.

Caption: Mechanism of Targapremir-210 in the hypoxic cancer signaling pathway.

Experimental Protocols

The following protocols are based on studies using a TNBC mouse xenograft model with MDA-MB-231 cells.[1]

Animal Model and Cell Line

-

Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are suitable for xenograft studies due to their compromised immune system, which allows for the growth of human tumors.

-

Cell Line: MDA-MB-231 human breast cancer cells, stably expressing luciferase (e.g., MDA-MB-231-GFP-Luc), are used for tumor implantation and monitoring via bioluminescent imaging.[1]

Protocol A: In Vitro Pre-treatment of Cells Prior to Implantation

This protocol involves treating the cancer cells with Targapremir-210 before they are introduced into the animal model.

-

Cell Culture: Culture MDA-MB-231-GFP-Luc cells in standard growth medium to approximately 60% confluency.

-

Treatment: Treat the cells with 200 nM Targapremir-210 in the culture medium.[1]

-

Hypoxic Incubation: Immediately place the treated cells under hypoxic conditions for 48 hours.[1]

-

Cell Preparation for Implantation: Harvest the pre-treated cells and resuspend them in an appropriate medium (e.g., a mixture of PBS and Matrigel) for injection.

-

Tumor Implantation: Implant the pre-treated MDA-MB-231-GFP-Luc cells into the mammary fat pads of the NOD/SCID mice.[1]

-

Tumor Growth Monitoring: Monitor tumor burden over a period of 21 days using live bioluminescent imaging.[1]

Protocol B: Single Intraperitoneal (i.p.) Injection Post-Implantation

This protocol involves the systemic administration of Targapremir-210 after the tumor has been established.

-

Cell Preparation and Implantation: Prepare and implant untreated MDA-MB-231-GFP-Luc cells into the mammary fat pads of NOD/SCID mice as described in Protocol A, steps 4 and 5.

-

Drug Administration: 24 hours post-implantation, administer a single intraperitoneal (i.p.) injection of Targapremir-210.[1][3] The reported dosage is 100 μL of a 200 nM solution.[3]

-

Tumor Growth Monitoring: Assess tumor growth over 21 days by measuring the luciferase signal intensity through live bioluminescent imaging and by measuring the mass of the resected tumor at the end of the study.[1]

-

Target Engagement Analysis: Following the study period, resect the tumors for molecular analysis. Use real-time quantitative PCR (RT-qPCR) to measure the expression levels of miR-210, HIF-1α mRNA, and GPD1L mRNA to confirm on-target effects of Targapremir-210.[1]

Caption: Experimental workflow for in vivo administration of Targapremir-210.

Quantitative Data Summary

The following table summarizes the quantitative results from the in vivo study involving a single i.p. injection of Targapremir-210 in the TNBC xenograft model.[1]

| Parameter Measured | Treatment Group | Outcome | Percentage Change vs. Untreated |

| Tumor Growth | Targapremir-210 | Significant decrease in tumor burden (luciferase signal and tumor mass) | Data not specified quantitatively in text |

| miR-210 Expression | Targapremir-210 | Significant decrease in mRNA levels in resected tumors | ~90% Reduction |

| HIF-1α Expression | Targapremir-210 | Significant decrease in mRNA levels in resected tumors | ~75% Reduction |

| GPD1L Expression | Targapremir-210 | Significant increase in mRNA levels in resected tumors | ~100% Increase (Doubled) |

Table based on data from Costales et al., 2017.[1]

Targapremir-210 demonstrates significant efficacy in reducing tumor growth in a hypoxic TNBC mouse model when administered via a single intraperitoneal injection.[1][3] The provided protocols offer a framework for researchers to investigate the in vivo effects of this potent miR-210 inhibitor. The molecular analysis confirms that Targapremir-210 successfully modulates its intended target and disrupts the oncogenic hypoxic signaling pathway.[1]

References

Application Notes and Protocols for Targapremir-210 Experiments: Cell Culture Media Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targapremir-210 is a novel small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia. By selectively binding to the precursor of miR-210 (pre-miR-210), Targapremir-210 inhibits its processing by the Dicer enzyme, leading to a decrease in mature miR-210 levels.[1][2] This targeted inhibition disrupts the oncogenic hypoxic circuit, resulting in the de-repression of miR-210's target, glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent reduction in hypoxia-inducible factor 1-alpha (HIF-1α) levels.[1] The ultimate effect is the induction of apoptosis in cancer cells, particularly under hypoxic conditions, making Targapremir-210 a promising therapeutic agent for cancers characterized by a hypoxic microenvironment, such as triple-negative breast cancer (TNBC).[1][3]

These application notes provide detailed protocols and considerations for designing and executing cell culture experiments with Targapremir-210, with a focus on the critical role of the cell culture medium. The information presented here is primarily based on studies utilizing the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC research.

Signaling Pathway and Experimental Workflow

The mechanism of action of Targapremir-210 involves the modulation of a critical hypoxia-induced signaling pathway. The experimental workflow for investigating the effects of Targapremir-210 typically involves culturing cancer cells, inducing a hypoxic environment, treating the cells with the inhibitor, and subsequently analyzing various cellular and molecular endpoints.

Caption: Targapremir-210 inhibits Dicer processing of pre-miR-210.

Caption: General experimental workflow for Targapremir-210 studies.

Cell Culture Media and Reagent Recommendations

The choice of cell culture medium and supplements is a critical factor that can influence experimental outcomes. The following table summarizes recommended media and reagents for culturing MDA-MB-231 cells in the context of Targapremir-210 experiments.

| Component | Recommendation | Concentration | Notes |

| Basal Medium | Dulbecco's Modified Eagle's Medium (DMEM) or Leibovitz's L-15 Medium | - | DMEM is a common choice for many cancer cell lines and is available in high and low glucose formulations. L-15 is formulated for use in a CO2-free atmosphere. The choice may depend on incubator availability and experimental design. |

| Serum | Fetal Bovine Serum (FBS) | 10-15% | Serum provides essential growth factors. However, serum components can interact with small molecules. For mechanistic studies, serum starvation or reduced serum concentrations may be considered, but this can also induce cellular stress. |

| Supplements | L-Glutamine | 2-4 mM | An essential amino acid for cell proliferation. |

| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | To prevent bacterial contamination. | |